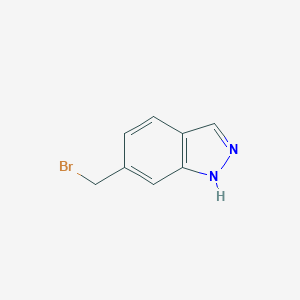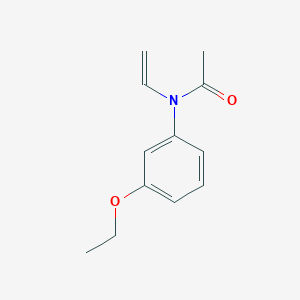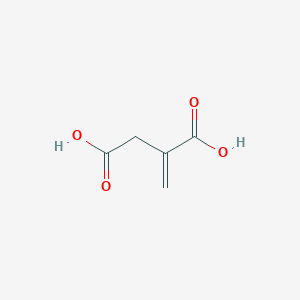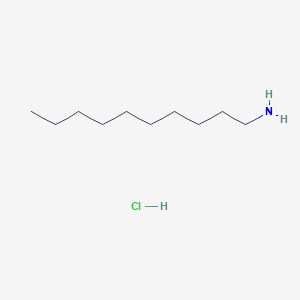
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine, also known as BDP-PC, is a phospholipid that has been widely used in scientific research due to its unique chemical structure and properties. BDP-PC is a synthetic lipid that contains two long-chain acetylenic bonds, which make it highly fluorescent and suitable for use in a variety of biochemical and physiological assays.
Wirkmechanismus
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine is a phospholipid that can insert into lipid membranes and alter their properties. It has been shown to increase membrane fluidity and permeability, as well as affect the activity of membrane-bound enzymes and ion channels. 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine can also interact with proteins and alter their conformation and activity.
Biochemical and Physiological Effects:
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has been shown to have a variety of biochemical and physiological effects, including modulation of membrane fluidity, alteration of lipid-protein interactions, and regulation of membrane-bound enzymes and ion channels. 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms behind these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine in lab experiments is its fluorescent properties, which allow for easy tracking and visualization of lipid membranes and drug delivery systems. 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine is also a synthetic lipid, which allows for precise control over its chemical properties and structure. However, one limitation of using 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine is that its unique chemical structure may not accurately reflect the properties of natural lipids found in biological membranes.
Zukünftige Richtungen
There are many potential future directions for research involving 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine. One area of interest is the development of new drug delivery systems that incorporate 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine, as its fluorescent properties make it a useful tool for tracking drug uptake and distribution in cells. Another area of interest is the use of 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine in studying lipid-protein interactions and membrane dynamics, as its unique chemical structure may provide new insights into these processes. Additionally, further research is needed to fully understand the mechanisms behind the anti-inflammatory and anti-tumor properties of 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine.
Synthesemethoden
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and enzymatic synthesis. One common method involves the use of phospholipase D to catalyze the reaction between 1,2-dioleoyl-sn-glycero-3-phosphocholine and 9,16-dioxahexacosa-11,13-diyne-1,20-diol. The resulting product is then purified using chromatography techniques to obtain pure 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has been used in a wide range of scientific research applications, including membrane dynamics, lipid-protein interactions, and drug delivery. Due to its fluorescent properties, 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has been used to study lipid membrane dynamics and lipid-protein interactions using fluorescence microscopy and spectroscopy techniques. 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has also been used as a fluorescent probe for drug delivery studies, as it can be incorporated into liposomes and other drug delivery systems to track their uptake and distribution in cells.
Eigenschaften
CAS-Nummer |
148057-01-6 |
|---|---|
Produktname |
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine |
Molekularformel |
C56H96NO12P |
Molekulargewicht |
1006.3 g/mol |
IUPAC-Name |
[(2R)-2,3-bis[8-(6-decoxyhexa-2,4-diynoxy)octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C56H96NO12P/c1-6-8-10-12-14-16-22-32-43-62-47-36-26-28-38-49-64-45-34-24-18-20-30-40-55(58)66-52-54(53-68-70(60,61)67-51-42-57(3,4)5)69-56(59)41-31-21-19-25-35-46-65-50-39-29-27-37-48-63-44-33-23-17-15-13-11-9-7-2/h54H,6-25,30-35,40-53H2,1-5H3/t54-/m1/s1 |
InChI-Schlüssel |
REWKJMLMLZAYSK-AXAMJWTMSA-N |
Isomerische SMILES |
CCCCCCCCCCOCC#CC#CCOCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOCC#CC#CCOCCCCCCCCCC |
SMILES |
CCCCCCCCCCOCC#CC#CCOCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOCC#CC#CCOCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCOCC#CC#CCOCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOCC#CC#CCOCCCCCCCCCC |
Andere CAS-Nummern |
148057-01-6 |
Synonyme |
1,2-bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine 1,2-bis(DIODYN)-PC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)






![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)


![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)
